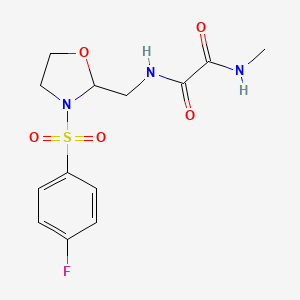
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolidinone derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has been found to have minimal toxicity and good bioavailability. It has also been found to have low potential for drug-drug interactions. However, further studies are required to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide in lab experiments is its high potency against gram-positive bacteria. Additionally, this compound has good solubility in water and other solvents, making it easy to work with in the lab. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide. One area of research could focus on the development of new derivatives of this compound with improved potency and selectivity against bacterial pathogens. Additionally, further studies are required to determine the long-term effects of this compound on human health and its potential for drug-drug interactions. Finally, research could focus on the development of new methods for the synthesis of this compound that are more cost-effective and environmentally friendly.
Synthesemethoden
The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 2-((4-fluorophenyl)sulfonylamino)-2-methylpropan-1-ol. This intermediate is then reacted with oxalyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has shown potential in the treatment of tuberculosis, as it has been found to inhibit the growth of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O5S/c1-15-12(18)13(19)16-8-11-17(6-7-22-11)23(20,21)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFRZQIUXHDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788456.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2788457.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)

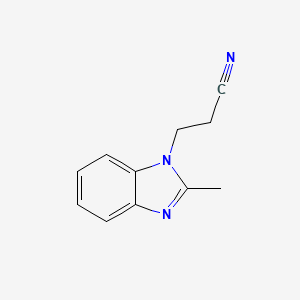
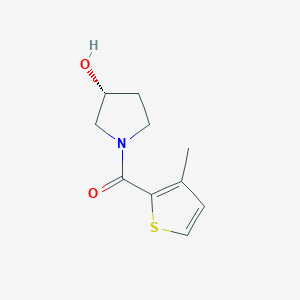

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)
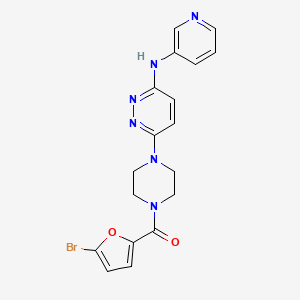
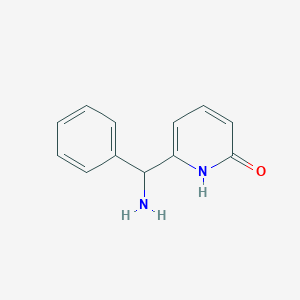
![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2788475.png)
![N-(4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2788476.png)
![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)